molecular formula C25H20N2O5S B11619711 methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11619711
M. Wt: 460.5 g/mol
InChI Key: RMILWRPAXUMSNP-ZISVETFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles, thiazoles, and pyrimidines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines and benzodioxole derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Biological Activity

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H20N2O7SC_{25}H_{20}N_{2}O_{7}S and a molecular weight of 492.5 g/mol. Its structural complexity includes a thiazolo-pyrimidine core and various functional groups that may contribute to its biological activities.

PropertyValue
Molecular FormulaC25H20N2O7S
Molecular Weight492.5 g/mol
InChIInChI=1S/C25H20N2O7S/c1...
InChIKeyGJVLQLSAIGUKCK-AWQFTUOYSA-N

Antimicrobial Activity

Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, in vitro studies have demonstrated that derivatives of thiazolo-pyrimidines show activity against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as antimicrobial agents .

Case Study:
A study evaluating the antimicrobial efficacy of related thiazolo-pyrimidine compounds found that they inhibited the growth of various fungi and bacteria. The results indicated that modifications in the side chains could enhance activity against specific pathogens .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms. Compounds within this class have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Research Findings:
In a study conducted on breast cancer cell lines, it was observed that the compound triggered cell cycle arrest and apoptosis. The IC50 values indicated potent cytotoxicity at micromolar concentrations .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from thiazolo-pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Experimental Evidence:
In vitro assays demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The presence of functional groups allows for interaction with enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Potential binding to G-protein coupled receptors (GPCRs) could mediate various signaling pathways related to cell growth and inflammation .
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication in cancer cells.

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H20N2O5S/c1-15-22(24(29)30-2)18(10-8-16-6-4-3-5-7-16)27-23(28)21(33-25(27)26-15)13-17-9-11-19-20(12-17)32-14-31-19/h3-13,18H,14H2,1-2H3/b10-8+,21-13+

InChI Key

RMILWRPAXUMSNP-ZISVETFJSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=N1)/C=C/C5=CC=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=N1)C=CC5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.